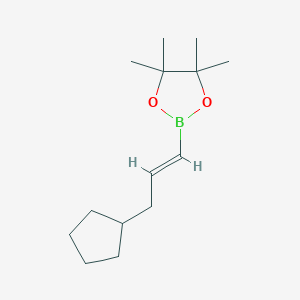
2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Allylating Reagent for Homoallylic Alcohols and Amines
2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as an allylating reagent for the preparation of homoallylic alcohols and amines. It is characterized by NMR and can be purified by distillation. This compound is soluble in most organic solvents and is commercially available as a colorless clear liquid (Ramachandran & Gagare, 2010).
Synthesis via Continuous Flow
A scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane has been developed, overcoming issues in typical aqueous workups and batch processes. This continuous-flow and distillation process efficiently produces large quantities of this key propargylation reagent (Fandrick et al., 2012).
Synthesis, Crystal Structure, and Vibrational Properties Studies
The synthesis and structural characterization of related dioxaborolane derivatives have been detailed, demonstrating the compound's role in chemical research. These studies include X-ray diffraction, DFT calculations, and vibrational analysis, showing the compound's versatility in molecular structure studies (Wu et al., 2021).
Chain-Growth Polymerization
This compound is significant in the polymerization process, particularly in the palladium-catalyzed polycondensation of related dioxaborolane derivatives. This process yields polymers with narrow molecular weight distributions and demonstrates the compound's role in advanced material synthesis (Yokoyama et al., 2007).
Synthesis of Modified Phenylboronic Acid Derivatives
The compound's derivatives have been synthesized and shown to inhibit serine proteases, such as thrombin. This application highlights its potential in biochemical and medicinal research (Spencer et al., 2002).
Wirkmechanismus
Target of Action
The compound, also known as “trans-3-cyclopentylpropen-1-ylboronic acid, pinacol ester”, is a type of boronic acid ester. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy . Another potential application of this compound is as a malodour-counteracting agent, particularly useful in blocking the olfactory perception of androstenone .
Mode of Action
The mode of action of this compound is largely dependent on its hydrolysis. Boronic acids and their esters are only marginally stable in water . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Biochemical Pathways
It is known that boronic acids and their esters play a crucial role in various biochemical processes, including the synthesis of diacylglycerol from monoacylglycerol and acyl-coa .
Pharmacokinetics
Given the susceptibility of boronic acids and their esters to hydrolysis, their stability in biological systems may be limited .
Result of Action
The result of the action of this compound is largely dependent on its intended use. As a boron-carrier for neutron capture therapy, it could potentially contribute to the destruction of cancer cells . As a malodour-counteracting agent, it could help block the olfactory perception of certain compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemische Analyse
Biochemical Properties
2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, primarily due to its boronic ester group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The interactions are often dependent on the pH and the presence of specific functional groups on the interacting biomolecules .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction processes. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. This binding often involves the formation of reversible covalent bonds with nucleophilic residues in the enzyme’s active site. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be only marginally stable in aqueous solutions, with its stability being influenced by pH and temperature. Over time, it can undergo hydrolysis, leading to a decrease in its activity. Long-term studies have shown that its effects on cellular function can diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze the formation and breakdown of boronic esters. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its activity and function, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The localization is crucial for its activity, as it needs to be in the right place at the right time to exert its effects .
Eigenschaften
IUPAC Name |
2-[(E)-3-cyclopentylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-7-10-12-8-5-6-9-12/h7,11-12H,5-6,8-10H2,1-4H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNIAKZVBGUMHU-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584819 | |
| Record name | 2-[(1E)-3-Cyclopentylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073354-57-0 | |
| Record name | 2-[(1E)-3-Cyclopentyl-1-propen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1E)-3-Cyclopentylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



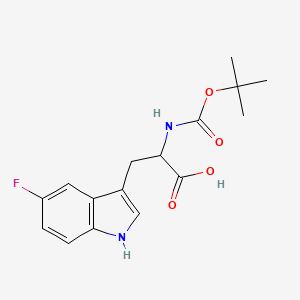
![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)
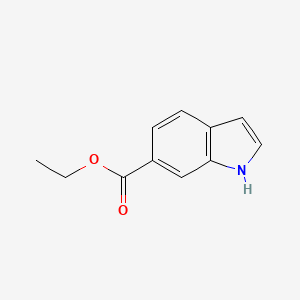
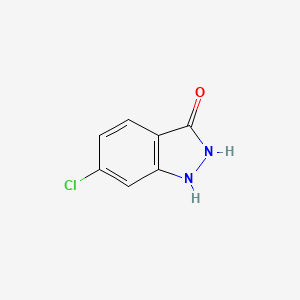
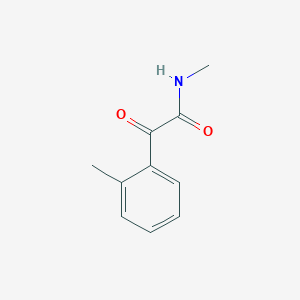
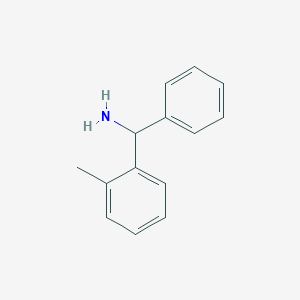
![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
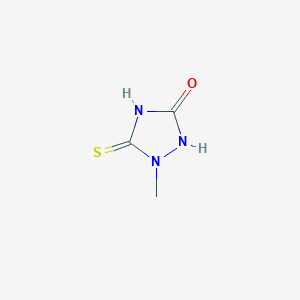
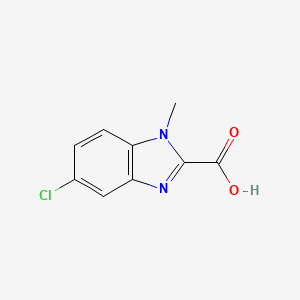
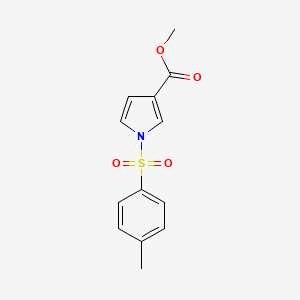
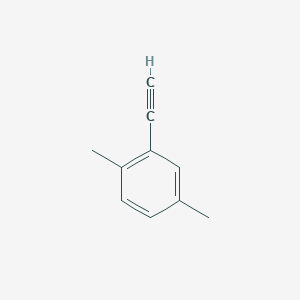
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)
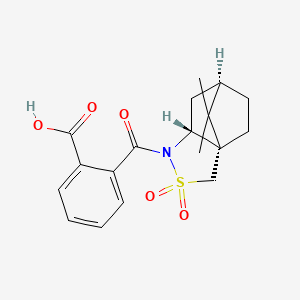
![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)